molecular formula C9H7NO3 B1196686 5-Methoxyisatin CAS No. 39755-95-8

5-Methoxyisatin

Cat. No. B1196686
CAS RN: 39755-95-8
M. Wt: 177.16 g/mol
InChI Key: DMHGXMPXHPOXBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxyisatin and its derivatives often involves the formation of complexes with metals, demonstrating its versatility as a ligand. For example, the synthesis of copper(II) complexes with 5-Methoxyisatin thiosemicarbazones showcases a method where different N-terminal substituents are introduced, resulting in compounds with significant biological activities (Aneesrahman et al., 2019). Similarly, the synthesis and characterization of its Ni(II) and Zn(II) complexes underline the compound's adaptability in forming structurally diverse complexes (Kandemirli et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-Methoxyisatin and its derivatives has been elucidated through various spectroscopic techniques, including X-ray diffraction. These studies reveal details about the compound's crystalline structure and bonding interactions, essential for understanding its reactivity and potential applications. For instance, the single crystal XRD of a 5-Methoxyisatin derivative provided insights into its orthorhombic crystal system and stabilization through N–H···O and C–H···O interactions (Sharma et al., 2017).

Chemical Reactions and Properties

5-Methoxyisatin's chemical reactivity is highlighted in its ability to form complexes with various metals, indicating a strong capacity for binding and interaction with other molecules. The chemical properties of these complexes, such as their DNA/BSA binding abilities and antimicrobial activities, are of particular interest for pharmaceutical applications. For example, copper(II) complexes of 5-Methoxyisatin thiosemicarbazones have shown to possess broad-spectrum antimicrobial activity and decent radical scavenging properties (Aneesrahman et al., 2019).

Scientific Research Applications

Antioxidant Activity Research

Scientific Field: Biochemistry and Pharmacology

Application Summary

5-Methoxyisatin is used in the synthesis of new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. These derivatives have been studied for their antioxidant activity .

Methods of Application

The new isatin-β-thiosemicarbazones were synthesized by treating 5-methoxyisatin with thiosemicarbazides in aqueous ethanol containing one drop of hydrochloric acid at reflux for 3 hours. The chemical structures of the products were confirmed by means of IR, 1H NMR, and 13C NMR data and by elemental analysis .

Results or Outcomes

All the synthesized compounds were evaluated for their antioxidant activity by the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging method. The synthesized molecules showed lower antioxidant activity than the standard Trolox (8.757 μM). IC50 values of the newly synthesized isatin-β-thiosemicarbazone derivatives ranged from 12.455 to 73.471 μM .

Pharmaceutical Intermediates

Scientific Field: Pharmaceutical Chemistry

Methods of Application

Results or Outcomes: The outcomes of these syntheses are pharmaceutical intermediates, which are then used in the production of various pharmaceutical drugs .

Natural Pigments in Microorganisms

Scientific Field: Microbiology and Biochemistry

Methods of Application

The methods of application involve the isolation and identification of 5-Methoxyisatin from these microorganisms. This is typically done through a combination of chemical extraction, spectroscopic analysis, and X-ray diffraction .

Results or Outcomes: The identification of 5-Methoxyisatin as a natural pigment in these microorganisms could have implications for our understanding of their biology and ecology .

properties

IUPAC Name

5-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHGXMPXHPOXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192838
Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyisatin

CAS RN

39755-95-8
Record name 5-Methoxyisatin
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Record name 5-Methoxyisatin
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Record name 39755-95-8
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Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
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Record name 5-METHOXYISATIN
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Record name 5-METHOXYISATIN
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (45 ml) containing water (5 ml) was warmed to 60° C. and 8.6 g of N-(2-hydroximinoacetyl)-anisidine was added in one portion. The mixture was stirred at 93° C. for 10 minutes and then allowed to cool to room temperature. The mixture was poured into 500 g of ice and extracted 3 times with ethyl acetate. The combined extracts were dried over anhydrous sodium sulfate and concentrated to give 5.1 g (65% yield) of 5-methoxyisatin as a dark red solid.
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
341
Citations
U Chaudhary, D Dawa, I Banerjee, S Sharma… - Journal of Molecular …, 2023 - Elsevier
… In the present study, 5-methoxyisatin with N(4)-ring substituted thiosemicarbazones were synthesized with the anticipation that such modification could result in significant anticancer …
Number of citations: 3 www.sciencedirect.com
H Muğlu - Research on Chemical Intermediates, 2020 - Springer
… In this study, new 5-methoxyisatin-β-thiosemicarbazone derivatives have been obtained with excellent yields of 68–97%. All the synthesized compounds were elucidated by 1 H NMR, …
Number of citations: 18 link.springer.com
KN Aneesrahman, K Ramaiah, G Rohini, GP Stefy… - Inorganica Chimica …, 2019 - Elsevier
… The present work discusses copper complexes of 5-methoxyisatin 4N-substituted thiosemicarbazones ligands. Previous reports are suggesting that, 4N-substitution can alter the …
Number of citations: 34 www.sciencedirect.com
F Kandemirli, T Arslan, B Koksoy… - Journal of the Chemical …, 2009 - avesis.ogu.edu.tr
… In this study, new 5-methoxyisatin-3-(N-phenyl)thiosemicarbazone (3a),5-methoxyisatin-3-(… calculations were done for the 5-methoxyisatin-3-(N-phenyl)thiosemicarbazone (3a). …
Number of citations: 14 avesis.ogu.edu.tr
FM Aldibashi S - Karbala International Journal of Modern Science, 2021 - iasj.net
… , 5-methylisatin and 5-methoxyisatin. In natural bonding orbital … , 5-methylisatin and 5-methoxyisatin compounds and, with the … The anion form of the 5-methoxyisatin compound and the …
Number of citations: 5 www.iasj.net
L Pisani, A De Palma, N Giangregorio… - European Journal of …, 2017 - Elsevier
Targeting protein aggregation for the therapy of neurodegenerative diseases remains elusive for medicinal chemists, despite a number of small molecules known to interfere in …
Number of citations: 32 www.sciencedirect.com
KA Shaaban, M Shaaban, V Nair… - … für Naturforschung B, 2016 - degruyter.com
… The synthetic product had identical properties as the natural 6-hydroxy-5-methoxyisatin (4). The isomeric 5-hydroxy-6-methoxyisatin (5) was synthesized by partial demethylation of 5,6-…
Number of citations: 9 www.degruyter.com
N Shahi, PN Yadav, U Chaudhary, M Saad… - ACS …, 2023 - ACS Publications
… As shown in Scheme 1, the derivatives were synthesized by refluxing a mixture of 5-methoxyisatin and thiosemicarbazides in absolute ethanol with a few drops of glacial acetic acid. …
Number of citations: 6 pubs.acs.org
U Chaudhary - 2023 - elibrary.tucl.edu.np
… With an in vitro PLA2 (~50% inhibition at ~200 mg/mL concentration) inhibition assay and an in silico molecular docking analysis, 5-methoxyisatin-3-thiosemicarbazone was explored in …
Number of citations: 0 elibrary.tucl.edu.np
F Kandemirli, T Arslan, N Karadayı, EE Ebenso… - Journal of molecular …, 2009 - Elsevier
… ) thiosemicarbazone, 5-methoxyisatin-3-(N-benzyl)thiosemicarbazone and 5-methoxyisatin-3-(N-(… The aim of the present work is to synthesize and characterize 5-methoxyisatin-3-(N-(4-…
Number of citations: 21 www.sciencedirect.com

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